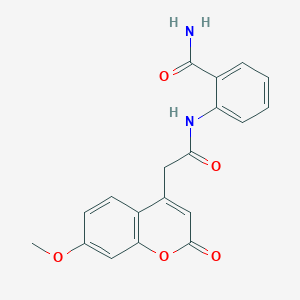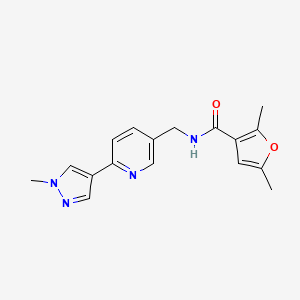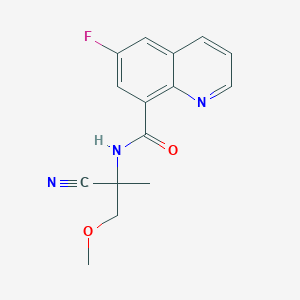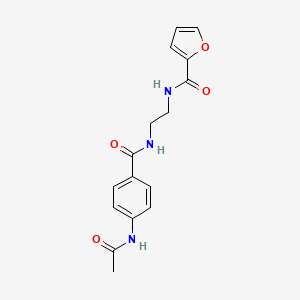
N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide” is a compound that belongs to the class of furan-2-carboxamide derivatives . These compounds are known to exhibit significant bioactivity, such as antimicrobial, antifungal, and antibacterial activities . They have also shown potential in the treatment of hyperlipidemia and breast cancer .
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives involves the use of simple procedures to prepare compounds containing functional groups known for their bioactivity . For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting commercially available furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM), yielding the product in excellent yield (94%) at room temperature .Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized using various spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry . The dihedral angle between furan and pyridine rings in N-(pyridin-2-ylmethyl)furan-2-carboxamide is 73.52(14)° .Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide can be arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .科学的研究の応用
DNA Interaction and Drug Efficacy
2,5-Bis(4-guanylphenyl)furan, an analogue of the compound , demonstrates significant interaction with DNA sequences, showcasing enhanced DNA-binding affinity compared to similar drugs. This feature is attributed to its ability to form direct hydrogen bonds with DNA, which might suggest potential applications in drug design for targeting specific DNA sequences or enhancing the efficacy of DNA-interacting drugs (Laughton et al., 1995).
Antibacterial, Antiurease, and Antioxidant Activities
Furan-carboxamide derivatives, including those structurally related to N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide, have been explored for their antibacterial, antiurease, and antioxidant properties. These activities highlight the potential of furan-carboxamide derivatives in the development of new therapeutic agents targeting bacterial infections, urease-related disorders, and oxidative stress-related diseases (Sokmen et al., 2014).
Influenza A Virus Inhibition
A novel series of furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. The structure-activity relationship (SAR) studies of these compounds suggest that modifications to the furan moiety can significantly influence antiviral activity, pointing to the potential application of this compound derivatives in antiviral drug development (Yongshi et al., 2017).
Synthesis and Drug Resistance
Research into the synthesis of functionalized furan-2-carboxamides and their antibacterial activities against drug-resistant bacteria highlights the importance of these compounds in addressing the challenge of antibiotic resistance. The study demonstrates the potential of this compound analogues in combating resistant bacterial strains, making them valuable candidates for the development of new antibacterial agents (Siddiqa et al., 2022).
Analytical and Spectral Studies
The analytical and spectral study of furan ring-containing organic ligands, including carboxamide derivatives, provides insight into their chemical properties and potential applications in material science, pharmaceutical research, and chemical synthesis. These studies contribute to a deeper understanding of the molecular structure and reactivity of furan-carboxamide compounds, facilitating their application in various scientific fields (Patel, 2020).
作用機序
特性
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXMVAFMHBFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)
![5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2583494.png)
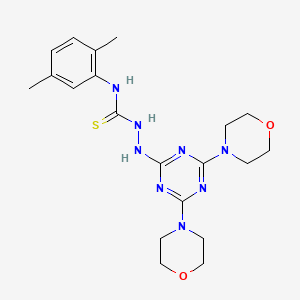

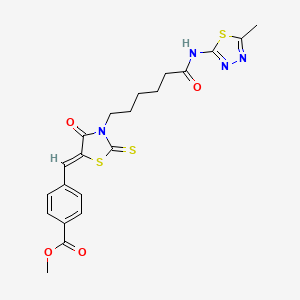
![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)
![4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)

